1-Undecyne, 11-(1-ethoxyethoxy)-
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Overview
Description
1-Undecyne, 11-(1-ethoxyethoxy)- is an organic compound that belongs to the class of alkynes. Alkynes are hydrocarbons that contain at least one carbon-carbon triple bond. This particular compound is characterized by the presence of an ethoxyethoxy group attached to the eleventh carbon of the undecyne chain. The molecular formula for 1-Undecyne, 11-(1-ethoxyethoxy)- is C13H24O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Undecyne, 11-(1-ethoxyethoxy)- typically involves the reaction of 1-undecyne with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{1-Undecyne} + \text{Ethylene Oxide} \rightarrow \text{1-Undecyne, 11-(1-ethoxyethoxy)-} ]
Industrial Production Methods
Industrial production of 1-Undecyne, 11-(1-ethoxyethoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Undecyne, 11-(1-ethoxyethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, forming alkenes or alkanes.
Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
1-Undecyne, 11-(1-ethoxyethoxy)- has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Undecyne, 11-(1-ethoxyethoxy)- involves its interaction with molecular targets through its functional groups. The ethoxyethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the alkyne group can undergo addition reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Undecyne: A simpler alkyne with a similar carbon chain but without the ethoxyethoxy group.
1-Decyne: An alkyne with a shorter carbon chain.
1-Dodecyne: An alkyne with a longer carbon chain.
Uniqueness
1-Undecyne, 11-(1-ethoxyethoxy)- is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical and physical properties. This functional group enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
82672-47-7 |
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Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
11-(1-ethoxyethoxy)undec-1-yne |
InChI |
InChI=1S/C15H28O2/c1-4-6-7-8-9-10-11-12-13-14-17-15(3)16-5-2/h1,15H,5-14H2,2-3H3 |
InChI Key |
JHCXCXRZPHWJRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCCCCCCCCCC#C |
Origin of Product |
United States |
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